molecular formula C21H21FN4O3 B1243445 プラドフロキサシン CAS No. 195532-12-8

プラドフロキサシン

カタログ番号 B1243445
CAS番号: 195532-12-8
分子量: 396.4 g/mol
InChIキー: LZLXHGFNOWILIY-APPDUMDISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pradofloxacin is a novel third-generation veterinary fluoroquinolone antibiotic designed to treat bacterial infections in cats and dogs. It exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, including aerobic and anaerobic species. This broad-spectrum antibiotic has been shown to be effective in combating various bacterial pathogens such as Bartonella henselae, Pasteurella multocida, Bordetella bronchiseptica, and certain strains of Escherichia coli and Mycobacterium species. Pradofloxacin's mechanism of action involves the inhibition of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and cell division. Its introduction into veterinary medicine has provided a valuable option for treating bacterial infections in companion animals, with a focus on minimizing the emergence of antimicrobial resistance during therapy (Sykes & Blondeau, 2014).

Synthesis Analysis

While specific details on the synthesis of pradofloxacin are not readily available, similar compounds, such as prulifloxacin, have been synthesized from 3,4-difluoroaniline through multiple steps including cyclization, protection of hydroxyl groups, chlorination, and further cyclization processes. The synthesis involves creating intermediates that are then transformed through chemical reactions to achieve the final compound. These processes highlight the complexity and the intricate steps involved in synthesizing fluoroquinolone antibiotics (Cheng Chun, 2005).

科学的研究の応用

抗菌活性

プラドフロキサシンは、グラム陽性菌、グラム陰性菌 、非定型細菌 、および嫌気性生物に対する広域スペクトル活性を有するデュアルターゲティングフルオロキノロンです . 食肉動物で使用が承認された最新のフルオロキノロンです .

ウシ呼吸器疾患の治療

プラドフロキサシンは、ウシ呼吸器疾患の主要な細菌病原体であるマンハイミア・ヘモリティカとパスツレラ・ムルチシダのウシ分離株に対して試験されています . この研究では、プラドフロキサシンは、低いMIC(最小発育阻止濃度)とMPC(変異予防濃度)の値に基づいて、これらの病原体に対する耐性選択の可能性が低いことがわかりました .

安定性向上

プラドフロキサシンは、物理的安定性が低い重要な抗生物質です . プラドフロキサシンの安定性を向上させ、工業生産を導くための結晶変換関係を体系的に研究するために、新しい結晶形を開発する研究が行われています .

獣医皮膚科

プラドフロキサシンは、獣医皮膚科において、別のフルオロキノロン系抗生物質であるマルボフロキサシンと比較されています . この研究は、それらの薬力学特性と臨床的有効性に対する影響に焦点を当てています .

バル通症の治療

プラドフロキサシンは、バル通症(Bartonella henselae)菌血症の治療に使用されています . この研究は、ノミの駆除を継続的に行って再感染を減らすことができれば、抗生物質療法を行わなくても、最終的には猫によって菌血症を抑制できることを示唆しています .

多形研究

プラドフロキサシンの多形に関する体系的な研究が行われています . 多形現象は、薬物の溶解度、溶解、融点の違いにつながり、その結果、薬物製品の安定性、均一性、バイオアベイラビリティ、安全性に影響を与えます .

作用機序

Target of Action

Pradofloxacin, a third-generation fluoroquinolone antibiotic , primarily targets bacterial DNA gyrase and topoisomerase IV enzymes . These enzymes are essential for major DNA functions such as replication, transcription, and recombination . By inhibiting these enzymes, pradofloxacin disrupts the bacterial DNA processes, leading to the rapid death of the bacterial cell .

Mode of Action

Pradofloxacin interacts with its primary targets, the bacterial DNA gyrase and topoisomerase IV enzymes, through a reversible association . This interaction results in the inhibition of these enzymes, thereby disrupting the DNA processes within the bacterial cell . The disruption of these essential DNA functions leads to the rapid death of the bacterial cell .

Biochemical Pathways

As a fluoroquinolone, it is known to interfere with the dna replication process in bacteria by inhibiting dna gyrase and topoisomerase iv . This inhibition disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .

Pharmacokinetics

As a fluoroquinolone, it is generally well absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . These properties can impact the bioavailability of pradofloxacin, affecting its efficacy and duration of action .

Result of Action

The primary result of pradofloxacin’s action is the rapid death of the bacterial cell . By inhibiting the enzymes essential for DNA replication, transcription, and recombination, pradofloxacin disrupts these crucial processes within the bacterial cell . This disruption leads to the inability of the bacterial cell to replicate and repair its DNA, ultimately resulting in cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of antibiotics like pradofloxacin . Factors such as soil conditions, animal husbandry practices, waste management, potable and wastewater conditions, and food safety practices can contribute to the spread of antibiotic resistance . Understanding these environmental factors is crucial for managing the use and effectiveness of antibiotics like pradofloxacin .

将来の方向性

Pradofloxacin is a next-generation treatment for bacterial skin infections that targets two key enzymes necessary for bacterial DNA replication . It was designed to improve upon the efficacy against Gram-positive and anaerobic pathogens versus previous-generation fluoroquinolones while delivering the same Gram-negative activity . This suggests that pradofloxacin may have a promising future in the treatment of bacterial infections in cats .

生化学分析

Biochemical Properties

Pradofloxacin plays a crucial role in biochemical reactions by interacting with key enzymes and proteins involved in bacterial DNA functions. The primary targets of Pradofloxacin are the bacterial DNA gyrase and topoisomerase IV enzymes . These enzymes are essential for DNA replication, transcription, and recombination. Pradofloxacin inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death . The interaction between Pradofloxacin and these enzymes is characterized by reversible binding, which inhibits their activity and prevents the bacteria from proliferating .

Cellular Effects

Pradofloxacin exerts significant effects on various types of cells and cellular processes. In bacterial cells, Pradofloxacin disrupts DNA replication and transcription, leading to cell death . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In mammalian cells, Pradofloxacin has been shown to cause bone marrow suppression and arrhythmogenic potential in dogs . Additionally, Pradofloxacin can lead to magnesium chelation, resulting in decreased cell-matrix interaction in chondrocytes, radical damage, apoptosis, and tissue damage .

Molecular Mechanism

The molecular mechanism of Pradofloxacin involves its interaction with bacterial DNA gyrase and topoisomerase IV enzymes . Pradofloxacin binds to these enzymes, inhibiting their activity and preventing the supercoiling and relaxation of bacterial DNA. This inhibition disrupts DNA replication, transcription, and recombination, leading to bacterial cell death . The binding interactions between Pradofloxacin and these enzymes are reversible, allowing for the potential recovery of enzyme activity once the drug is removed .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pradofloxacin change over time. Pradofloxacin has been shown to have poor physical stability, with different crystal forms exhibiting varying degrees of stability . The thermal stability of Pradofloxacin is influenced by its crystal structure, with certain forms being more stable than others . Over time, Pradofloxacin can undergo phase transformations, which can affect its stability and efficacy . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with Pradofloxacin causing bone marrow suppression and other adverse effects in dogs .

Dosage Effects in Animal Models

The effects of Pradofloxacin vary with different dosages in animal models. In dogs, Pradofloxacin has been shown to cause bone marrow suppression at high doses, leading to severe thrombocytopenia and neutropenia . Intermittent vomiting and soft feces have also been observed in dogs after repeated oral administration of Pradofloxacin at higher doses . The dosage and frequency of Pradofloxacin administration should be adjusted based on the individual animal and the minimum inhibitory concentration (MIC) of the infecting organisms .

Metabolic Pathways

Pradofloxacin is involved in various metabolic pathways, primarily targeting bacterial DNA functions. The primary mode of action of Pradofloxacin involves its interaction with bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication, transcription, and recombination . Pradofloxacin inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death .

Transport and Distribution

Pradofloxacin is transported and distributed within cells and tissues through various mechanisms. In dogs, Pradofloxacin has been shown to achieve higher concentrations in leukocytes compared to plasma . The distribution of Pradofloxacin in different body fluids, such as cerebrospinal fluid, synovial fluid, and aqueous humor, varies, with the lowest concentrations observed in cerebrospinal fluid . Pradofloxacin is also known to interact with transporters and binding proteins, which can affect its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of Pradofloxacin is primarily within the bacterial cell, where it targets DNA gyrase and topoisomerase IV enzymes . In mammalian cells, Pradofloxacin can localize to various compartments, depending on its interactions with transporters and binding proteins .

特性

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c22-16-6-13-18(26(12-3-4-12)9-15(20(13)27)21(28)29)14(7-23)19(16)25-8-11-2-1-5-24-17(11)10-25/h6,9,11-12,17,24H,1-5,8,10H2,(H,28,29)/t11-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLXHGFNOWILIY-APPDUMDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173229
Record name Pradofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

195532-12-8
Record name Pradofloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195532-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pradofloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195532128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pradofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11453
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pradofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 195532-12-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pradofloxacin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O0T5E048I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pradofloxacin
Reactant of Route 2
Reactant of Route 2
Pradofloxacin
Reactant of Route 3
Reactant of Route 3
Pradofloxacin
Reactant of Route 4
Pradofloxacin
Reactant of Route 5
Pradofloxacin
Reactant of Route 6
Pradofloxacin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。